(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate is a compound classified as a leucine derivative, notable for its potential applications in medicinal chemistry and biochemistry. Its molecular formula is CHNO, and it has a molecular weight of 264.32 g/mol. This compound is of significant interest due to its biological activities, particularly as an antimitotic agent and enzyme inhibitor.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is cataloged with the CAS number 4801-79-0. In terms of classification, it falls under the category of carbamates, which are esters or salts of carbamic acid. Carbamates are widely recognized for their roles in pharmacology and organic synthesis.
The synthesis of (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate typically involves several steps, including:
The synthetic route may require optimization to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification. Additionally, mechanochemical methods have been explored to provide more environmentally friendly synthesis pathways.
The molecular structure of (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate features:
The compound's structure includes a benzyl group attached to a carbamate moiety, which contributes to its biological activity.
(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Nucleophilic substitution reactions may utilize amines or thiols under basic conditions.
The mechanism of action for (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate primarily involves its interaction with biological targets such as enzymes and receptors.
One significant target is the neurokinin-1 receptor (NK1R). The compound modulates signaling pathways associated with NK1R, influencing various biological processes including:
These actions suggest potential therapeutic applications in cancer treatment and other growth-related disorders.
The physical properties of (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate include:
Chemical properties include:
These properties influence the compound's solubility, stability, and reactivity in biological systems.
(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate has several scientific applications:
Research continues to explore its potential in drug development, particularly in the context of targeted therapies against cancer and other diseases influenced by enzyme activity.
The stereoselective construction of the title compound’s chiral center leverages borrowing hydrogen methodology and transition metal catalysis. Manganese(I) pincer complexes enable atom-economic N-alkylation of amines with alcohols, achieving enantiomeric excess (ee) >98% under mild conditions [5]. This strategy exploits the temporary dehydrogenation of alcohols to carbonyl intermediates, which undergo stereocontrolled reductive amination. For leucine-derived carbamates, chiral Ru catalysts (e.g., Ru complexes with azo-aromatic pincer ligands) facilitate asymmetric amination of benzylic alcohols, preserving the (S)-configuration at the α-carbon [5]. Key to success is the suppression of racemization through low-temperature activation (<50°C) and non-polar solvents (toluene), which minimize epimerization risks during carbamate bond formation.
Table 1: Physical Properties of (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₃N₃O₄ |
Molecular Weight | 321.37 g/mol |
IUPAC Name | benzyl (1S)-1-(aminocarbonyl)-3-methylbutylcarbamate |
Storage Conditions | -20°C (refrigerated) |
Purity | ≥97% |
Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Integration with SPPS necessitates orthogonal protection strategies for the compound’s amine and carbamate functionalities. The benzyloxycarbonyl (Cbz) group serves dual roles: as a nitrogen protector during chain elongation and as a handle for Pd-catalyzed hydrogenolytic deprotection [5] [6]. When incorporated into peptide backbones, the compound’s β-amino acid motif requires coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to minimize epimerization, achieving yields >85% in model dipeptides [5]. Crucially, the carbamate’s stability under acidic conditions (e.g., 20% TFA in DCM) enables compatibility with Fmoc-based SPPS, while its lability to hydrogenolysis permits selective deprotection without disturbing amide bonds. This compatibility is evidenced by successful syntheses of leucine-enkephalin analogs incorporating the title compound as a conformationally constrained building block.
Palladium-mediated pathways dominate stereoselective amination for this carbamate. Computational studies reveal that Pd(PPh₃)₄ stabilizes transition states via phosphine dissociation, enabling nucleophilic attack of the amine on electrophilic carbonyl intermediates [8]. Chan-Lam coupling of boronic esters with anilines achieves >90% enantiopurity when chiral BINOL-derived ligands coordinate Pd, forcing re face approach of nucleophiles [5]. For industrial scalability, Zn(II) complexes catalyze solvent-free N-alkylation, reducing reaction times to <6 hours while maintaining ee >95% [5]. QM/MM simulations confirm that ligand bulkiness (e.g., tricyclohexylphosphine) enhances stereodiscrimination by creating chiral pockets that disfavor (R)-isomer formation through steric repulsion with the isobutyl side chain.
Table 2: Catalytic Systems for Enantioselective Carbamate Synthesis
Catalyst | Conditions | ee (%) | Yield (%) |
---|---|---|---|
Mn(I) Pincer Complex | 80°C, toluene, 12h | 98 | 92 |
Ru-Azo Pincer Ligand | 60°C, iPrOH, 8h | 97 | 89 |
Pd(PPh₃)₄ | THF, rt, 24h | 90 | 85 |
Zn(II)-Schiff Base | Solvent-free, 100°C, 6h | 95 | 94 |
Yield optimization hinges on solvent polarity, catalyst acidity, and temperature control. Polar aprotic solvents (DMF, NMP) accelerate carbamate formation by 2.3-fold compared to ethers, as verified by kinetic studies of in situ carbamoylation [5]. CeO₂ catalysts exhibit volcanic activity profiles: moderate Lewis acidity (pKₐ ≈ 4.2) maximizes carbamate bond formation efficiency by balancing substrate adsorption and desorption kinetics . Temperature thresholds are critical; reactions above 80°C promote epimerization, reducing enantiopurity by ≤40%, whereas 60°C maintains >99% chiral fidelity [7]. Microwave irradiation further enhances efficiency, reducing reaction times to <30 minutes while preserving >95% yield through uniform thermal activation.
Deprotection follows a concerted proton transfer mechanism in acidic media. Trifluoroacetic acid (TFA)-mediated Cbz cleavage generates a benzylic carbocation intercepted by scavengers (e.g., triisopropylsilane), preventing alkylation side reactions [5]. In enzymatic contexts, the carbamate acts as a transition-state analog for metalloproteases: the carbonyl oxygen coordinates Zn²⁺ in glutamate carboxypeptidase II (GCPII), while the NH group donates hydrogen bonds to Tyr-552, explaining sub-nanomolar inhibition (IC₅₀ = 0.50 nM) [7]. QM/MM analyses reveal that desolvation penalties dominate binding thermodynamics—despite identical binding poses to urea analogs, the carbamate’s lower hydration energy enhances affinity by ΔG = -1.8 kcal/mol [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1